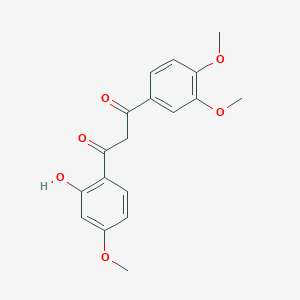

1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)-1,3-propanedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

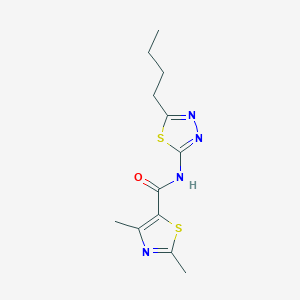

This compound belongs to a category of organic molecules that exhibit significant biochemical and photophysical properties. The structural configuration of this compound, featuring both electron-donating and electron-withdrawing groups, makes it a focal point for research in areas such as material science, catalysis, and potentially pharmacology, despite the exclusion of direct drug applications and side effects.

Synthesis Analysis

Synthesis of related β-diketones involves Claisen condensation reactions, typically starting from corresponding aromatic ketones and esters. Conditions optimized for similar compounds, like 1,3-bis-(4-methoxy-phenyl)-1,3-propanedione, involve solvents such as toluene and catalysts like sodium amide, with microwave irradiation enhancing yields significantly (Jiang-lian, 2013).

Molecular Structure Analysis

Crystallographic studies reveal that related compounds crystallize in various space groups, often existing in enolic forms stabilized by intramolecular hydrogen bonding. Such configurations are crucial for understanding the compound's reactivity and interaction patterns (Ng, Othman, & Malek, 1994).

Chemical Reactions and Properties

β-diketones undergo numerous chemical reactions, including nitration and condensation, that significantly alter their physical and chemical properties. For example, nitration of similar lignin model compounds suggests the robustness of β-alkyl-arylether linkages, which could be reflective of this compound's reactivity under similar conditions (Mikhailov, Shorygina, & Lopatin, 1971).

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-12-5-6-13(15(20)9-12)16(21)10-14(19)11-4-7-17(23-2)18(8-11)24-3/h4-9,20H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYZUTAFOYFZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4-methoxyphenyl)propane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5623844.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623873.png)

![(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5623878.png)

![2-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5623895.png)

![ethyl 4-[(3-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5623907.png)

![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)

![2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623924.png)

![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)

![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)

![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)